molecular formula C5H7NO2 B8816466 4-Methoxy-3-oxobutanenitrile

4-Methoxy-3-oxobutanenitrile

Cat. No.: B8816466
M. Wt: 113.11 g/mol
InChI Key: YDPDODRZXXZMII-UHFFFAOYSA-N
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Description

4-Methoxy-3-oxobutanenitrile (CAS 739366-02-0) is a nitrile-containing organic compound featuring a methoxy (-OCH₃) and a ketone (oxo, C=O) group. Its structure can be represented as CH₃O-CH₂-C(O)-CH₂-C≡N, combining polar functional groups that influence its reactivity and applications. The compound is primarily utilized in industrial and scientific research contexts, such as organic synthesis intermediates, but is explicitly non-pharmaceutical and non-edible . Limited data on its physical properties (e.g., molecular weight, melting point) are publicly available, though its synthesis likely involves nucleophilic substitution or nitrile formation pathways, as inferred from structurally related compounds .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

4-methoxy-3-oxobutanenitrile

InChI

InChI=1S/C5H7NO2/c1-8-4-5(7)2-3-6/h2,4H2,1H3

InChI Key

YDPDODRZXXZMII-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-Methoxy-3-oxobutanenitrile, differing primarily in functional groups and substituents:

Compound Name CAS Number Key Functional Groups Molecular Formula (Inferred) Key Applications/Properties
This compound 739366-02-0 Nitrile, Methoxy, Ketone C₅H₅NO₂ Organic synthesis intermediate
Ethyl 4-(benzyloxy)-3-oxobutanoate 105-45-3 Ester, Benzyloxy, Ketone C₁₃H₁₆O₄ Flavoring agents, plasticizers
Methyl 4-methoxy-3-oxobutanoate Not provided Ester, Methoxy, Ketone C₆H₁₀O₄ Solvent, synthetic intermediate
N-(4-Methoxyphenyl)-3-oxobutanamide 5437-98-9 Amide, Methoxyphenyl, Ketone C₁₁H₁₃NO₃ Pharmaceutical intermediates
4-Methoxy-2,4-dioxobutanoic acid Not provided Carboxylic Acid, Methoxy, Two Ketones C₅H₆O₅ Specialty chemical synthesis

Reactivity and Stability

  • Nitrile vs. Ester/Amide: The nitrile group in this compound confers higher polarity and reactivity compared to esters (e.g., Methyl 4-methoxy-3-oxobutanoate) or amides (e.g., N-(4-Methoxyphenyl)-3-oxobutanamide). Nitriles undergo hydrolysis to carboxylic acids or reduction to amines, whereas esters hydrolyze to acids/alcohols, and amides are more resistant to hydrolysis .
  • The electron-withdrawing nitrile in this compound may stabilize the enolate form more effectively than esters or amides .

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